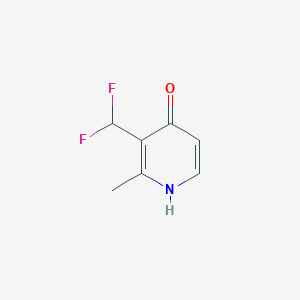

3-(Difluoromethyl)-2-methylpyridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

3-(difluoromethyl)-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C7H7F2NO/c1-4-6(7(8)9)5(11)2-3-10-4/h2-3,7H,1H3,(H,10,11) |

InChI Key |

MJWKGEJKLOQOEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CN1)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Difluoromethyl 2 Methylpyridin 4 Ol and Analogous Structures

Strategies for Difluoromethylation of Pyridine (B92270) and Pyridin-4-ol Systems

The introduction of a difluoromethyl (CF2H) group onto a pyridine or pyridin-4-ol ring is a key challenge in synthetic organic chemistry. Several strategies have been developed to achieve this transformation, broadly categorized into direct difluoromethylation and the construction of the pyridine ring around a pre-existing difluoromethyl group.

Direct Difluoromethylation Approaches

Direct C-H difluoromethylation of pyridines offers an efficient and atom-economical route to these valuable compounds. nih.gov These methods involve the direct replacement of a hydrogen atom on the pyridine ring with a CF2H group.

A variety of reagents have been developed for the direct introduction of the difluoromethyl group.

Ethyl Bromodifluoroacetate (BrCF2COOEt) : This commercially available and relatively inexpensive reagent serves as a versatile source for the difluoromethyl group. nih.govrsc.orgenamine.netchemicalbook.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com It can be used in transition-metal-free methods for the N-difluoromethylation of pyridines. nih.govrsc.orgresearchgate.netrsc.orgdocumentsdelivered.comnih.gov The process typically involves N-alkylation of the pyridine nitrogen with ethyl bromodifluoroacetate, followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethylated product. nih.govrsc.orgresearchgate.net The reaction conditions, including the choice of solvent and the presence of activating groups on the pyridine ring, can significantly influence the reaction's efficiency. researchgate.net For instance, electron-donating groups on the pyridine ring can facilitate the reaction, while electron-withdrawing groups can hinder it. researchgate.net

S-(Difluoromethyl)sulfonium Salts : These reagents have emerged as effective electrophilic difluoromethylating agents. acs.orgnih.gov Air- and light-stable S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium (B1226848) salts have been successfully developed for the C-selective difluoromethylation of various nucleophiles under mild conditions. acs.orgnih.gov These salts can also act as precursors for difluorocarbene. rsc.orgdntb.gov.ua Mechanistic studies suggest that the difluoromethylation of alcohols using these salts can proceed through a difluorocarbene pathway. rsc.org Additionally, photoredox catalysis can be employed with (phenylsulfonyl)difluoromethyl sulfonium salts to generate the PhSO2CF2 radical for the functionalization of unsaturated compounds. nih.gov

A comparative table of common difluoromethylating reagents is presented below:

Table 1: Comparison of Common Difluoromethylating Reagents| Reagent | Advantages | Disadvantages |

|---|---|---|

| Ethyl Bromodifluoroacetate | Commercially available, inexpensive, suitable for transition-metal-free N-difluoromethylation. nih.govrsc.orgenamine.netchemicalbook.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com | Reaction efficiency can be sensitive to electronic effects of substituents on the pyridine ring. researchgate.net |

| S-(Difluoromethyl)sulfonium Salts | Air- and light-stable, effective for C-selective difluoromethylation under mild conditions. acs.orgnih.gov | May require multi-step synthesis. |

| Difluoromethyl Phenyl Sulfone | Acts as a difluoromethyl anion equivalent for nucleophilic difluoromethylation. acs.org | Requires a two-step substitution-reduction strategy. acs.org |

Nucleophilic substitution represents a fundamental approach to introducing the difluoromethyl group. This can involve the displacement of a leaving group on the pyridine ring by a difluoromethyl nucleophile or, conversely, the displacement of a leaving group on a difluoromethyl-containing reagent by a nucleophilic pyridine derivative.

The difluoromethyl group can also act as a masked nucleophile. acs.org For instance, the deprotonation of difluoromethyl (hetero)arenes using a combination of a strong base and a Lewis acid can generate reactive Ar-CF2− synthons. acs.org These synthons can then react with various electrophiles. acs.org

Difluoromethyl phenyl sulfone has been utilized as a difluoromethyl anion equivalent in a nucleophilic substitution-reductive desulfonylation strategy for the difluoromethylation of primary alkyl halides. acs.org This two-step process involves the initial substitution of the halide with the (phenylsulfonyl)difluoromethyl group, followed by the reductive removal of the sulfonyl group to yield the desired difluoromethylated product. acs.orgcas.cn

Both metal-free and transition metal-catalyzed methods have been extensively explored for the difluoromethylation of pyridines.

Metal-Free Approaches : As previously mentioned, reagents like ethyl bromodifluoroacetate can be used for the N-difluoromethylation of pyridines without the need for a transition metal catalyst. nih.govrsc.orgresearchgate.netrsc.orgdocumentsdelivered.comnih.gov These methods often rely on the inherent reactivity of the pyridine nitrogen. Additionally, photoinduced, metal-free C-H sulfonylation of pyridines has been developed, showcasing the potential of photocatalysis in this area. researchgate.net

Transition Metal-Catalyzed Methods : Transition metals, particularly copper and palladium, play a significant role in catalyzing difluoromethylation reactions. beilstein-journals.orgresearchgate.netrsc.org

Copper Catalysis : Copper-catalyzed difluoromethylation has been developed, although it can be challenging due to the thermal instability of the CuCHF2 species. beilstein-journals.org To circumvent this, strategies involving the use of α-silyldifluoroacetates in the presence of a catalytic amount of CuI have been reported for the reaction with aryl iodides. beilstein-journals.orgwordpress.com

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-CF2H bonds. beilstein-journals.org For example, the trifluoromethylation of aryl chlorides has been achieved using a palladium catalyst with highly hindered phosphine (B1218219) ligands. beilstein-journals.org Similar principles can be applied to difluoromethylation.

Recent advancements have focused on achieving regioselectivity in the difluoromethylation of pyridines. A novel strategy allows for the site-selective introduction of the difluoromethyl group at either the meta- or para-position of pyridines by employing a temporary dearomatization of the pyridine ring. uni-muenster.de This method is applicable even to complex drug molecules. uni-muenster.de

The following table summarizes key findings in metal-free and transition metal-catalyzed difluoromethylation of pyridines:

Table 2: Research Findings in Pyridine Difluoromethylation| Method | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|

| N-Difluoromethylation | Ethyl Bromodifluoroacetate | Transition-metal-free synthesis of N-difluoromethylated pyridines via N-alkylation and subsequent hydrolysis/decarboxylation. | nih.gov |

| C-H Difluoromethylation | Oxazino Pyridine Intermediates | Site-switchable meta- and para-C-H difluoromethylation of pyridines through a radical process. | nih.gov |

| Cross-Coupling | CuI (catalytic) / Ethyl Difluoro(trimethylsilyl)acetate | Efficient synthesis of difluoromethylated pyridines from pyridyl halides via a cross-coupling/decarboxylation sequence. | thieme-connect.com |

| C-H Difluoromethylation | Photoredox Catalysis / Fluoroalkylphosphonium Salts | C4-selective fluoroalkylation of pyridines. | chemrxiv.org |

Alkylation of Pyridin-4-ol Derivatives

The direct alkylation of pyridin-4-ol derivatives offers another route to introduce the difluoromethyl group. The tautomeric nature of pyridin-4-ols (existing in equilibrium with 4-hydroxypyridines) allows for either N-alkylation or O-alkylation. The chemoselectivity of this reaction, favoring either the nitrogen or oxygen atom, is influenced by factors such as the substrate, alkylating agent, and reaction conditions. nih.gov

A study on the N-difluoromethylation of 4-methoxypyridine (B45360) using ethyl bromodifluoroacetate resulted in the formation of the corresponding N-difluoromethylated pyridin-4-one. rsc.orgnih.gov This suggests that for certain substituted pyridin-4-ol precursors, N-alkylation followed by rearrangement or demethylation can lead to the desired pyridin-4-one structure.

Deoxyfluorination Reactions for Precursor Synthesis

Deoxyfluorination is a powerful technique for converting hydroxyl groups to fluorine atoms and can be employed in the synthesis of precursors for 3-(difluoromethyl)-2-methylpyridin-4-ol. sigmaaldrich.comthieme-connect.comhyphadiscovery.com For instance, a precursor molecule containing a hydroxymethyl group at the 3-position could potentially be converted to a difluoromethyl group through a two-step oxidation and subsequent deoxyfluorination of the resulting aldehyde. While direct conversion of a primary alcohol to a difluoromethyl group is not a standard single-step transformation, deoxyfluorination reagents are crucial for introducing fluorine into molecules.

Reagents like diethylaminosulfur trifluoride (DAST) and PyFluor are commonly used for the deoxyfluorination of alcohols. sigmaaldrich.com PyFluor is noted for its high chemoselectivity and reduced elimination byproducts compared to DAST. sigmaaldrich.com More recently, a new protocol for the deoxyfluorination of acyl fluorides to trifluoromethyl compounds using FLUOLEAD®/Olah's reagent has been developed, which could potentially be adapted for the synthesis of difluoromethyl compounds from appropriate precursors. nih.govnitech.ac.jp The fluorination of metabolic "soft spots," often hydroxylated positions, is a strategy to block undesirable oxidation, highlighting the importance of deoxyfluorination in medicinal chemistry. hyphadiscovery.com

Synthesis of the Pyridin-4-ol Core

The foundational step in synthesizing the target compound is the construction of the pyridin-4-ol ring system. This can be achieved through both time-honored classical reactions and more contemporary, often catalyst-driven, methods.

Classical Pyridine Synthesis Methods (e.g., Hantzsch, Bohlmann-Rahtz)

Classical methods for pyridine synthesis, developed over a century ago, remain relevant in organic chemistry.

The Hantzsch Pyridine Synthesis , first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org The driving force for this aromatization step is the formation of a stable aromatic system. wikipedia.org While versatile, the classical Hantzsch synthesis has drawbacks, including potentially harsh reaction conditions and long reaction times. wikipedia.org

The Bohlmann-Rahtz Pyridine Synthesis provides an alternative route, generating substituted pyridines in a two-step process. organic-chemistry.org It begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate. organic-chemistry.orgjk-sci.com This intermediate, after thermal E/Z isomerization, undergoes cyclodehydration to form the final 2,3,6-trisubstituted pyridine. organic-chemistry.org A significant limitation of this method has been the high temperatures required for the cyclodehydration step and the need to purify the intermediate. organic-chemistry.org However, recent advancements, such as the use of acid catalysis, have helped to lower the required reaction temperatures. jk-sci.com

| Method | Key Reactants | Intermediate | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Forms a dihydropyridine (B1217469) which requires a separate oxidation step to yield the pyridine. wikipedia.orgorganic-chemistry.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Aminodiene | Directly yields the aromatic pyridine without an oxidation step, but often requires high temperatures for cyclodehydration. organic-chemistry.orgjk-sci.com |

Modern Approaches for Pyridine Ring Formation

Modern synthetic chemistry has introduced more efficient and versatile methods for constructing pyridine rings, often under milder conditions and with higher yields.

Multi-component reactions (MCRs) are a cornerstone of modern synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. A flexible three-component approach to highly substituted pyridin-4-ols involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it This method provides an impressive library of new pyridine derivatives. chim.it Similarly, heating a mixture of aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile (B47326) with a Tin(IV) catalyst in water can afford polysubstituted pyridines in good yields. nih.gov

Transition metal-catalyzed cyclizations have also emerged as powerful tools. numberanalytics.com These reactions, often using palladium or copper catalysts, facilitate the cyclization of precursors like nitriles and alkynes, leading to improved yields and selectivity compared to classical methods. numberanalytics.com Furthermore, photocatalysis and electrocatalysis represent cutting-edge strategies that can offer mild reaction conditions and high selectivity in pyridine synthesis. numberanalytics.com

The use of heterogeneous catalysts, such as zeolites, offers advantages in terms of catalyst recyclability and ease of separation. nih.govnumberanalytics.com For instance, zeolite catalysts have been successfully employed in the three-component condensation of ethanol (B145695), formaldehyde, and ammonia to produce pyridines and picolines. nih.gov

Regioselective Functionalization and Methylation Strategies

Once the pyridine core is formed, the next critical phase is the regioselective introduction of the methyl and difluoromethyl groups at the C2 and C3 positions, respectively.

Introduction of the 2-Methyl Group

Regioselective introduction of a methyl group onto a pyridine ring can be challenging but is achievable through several strategies. biu.ac.il One approach involves direct methylation by contacting a pyridine compound with a methylating agent in the presence of a specific catalyst, such as a nickel-nickel oxide catalyst. google.com This method allows for the selective substitution of a hydrogen atom, primarily at a position alpha to the heterocyclic nitrogen. google.com

For pre-functionalized pyridines, cross-coupling reactions are a powerful tool. In a different context, the introduction of a methyl group at the 6-position of a pyrido[3,4-d]pyrimidine (B3350098) core was shown to be crucial for improving the metabolic stability of certain inhibitor compounds. acs.org This highlights the importance of methylation in modulating the properties of pyridine-containing molecules. The electron-donating effect of a methyl group can also influence the reactivity of the pyridine ring in subsequent reactions. nih.gov

Stereochemical Control in Synthesis

While this compound is an achiral molecule, the synthesis of analogous chiral pyridine derivatives is a significant area of research, particularly for pharmaceutical applications. numberanalytics.com Achieving stereochemical control is challenging due to the aromatic and symmetric nature of the pyridine ring. numberanalytics.com

Two primary strategies are employed to induce asymmetry:

Chiral Catalysis: Transition metal complexes paired with chiral ligands can catalyze asymmetric reactions, leading to the formation of enantiomerically enriched pyridine derivatives. numberanalytics.com This approach has opened new pathways for the construction of complex chiral structures. numberanalytics.com

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of the reaction and is subsequently removed, yielding the enantiomerically enriched product. numberanalytics.com

The Diels-Alder reaction, a type of cycloaddition, is inherently stereoselective and can be catalyzed by enzymes known as Diels-Alderases to form six-membered rings with up to four chiral centers, which can be precursors to chiral pyridines. nih.gov

Reaction Optimization and Process Development

Optimizing the synthesis of complex molecules like this compound is crucial for improving efficiency, yield, and sustainability, particularly for potential scale-up.

Key areas of optimization include:

Catalyst and Solvent Screening: For the Bohlmann-Rahtz synthesis, it was found that protic and polar solvents like ethanol were favored, and the use of acid catalysis could significantly lower the reaction temperature. organic-chemistry.orgjk-sci.com In Hantzsch synthesis, catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous solutions have been shown to produce excellent yields. wikipedia.org

Green Chemistry Approaches: Modern process development emphasizes environmentally benign methods. This includes using water as a solvent, employing recyclable heterogeneous catalysts, and utilizing energy-efficient techniques like microwave-assisted synthesis. wikipedia.orgnumberanalytics.com Microwave chemistry has been successfully applied to the Hantzsch synthesis. wikipedia.org

One-Pot Procedures: Combining multiple reaction steps into a single pot without isolating intermediates increases efficiency and reduces waste. organic-chemistry.org One-pot multistep Bohlmann-Rahtz heteroannulation reactions have been developed, showcasing the utility of this approach. jk-sci.com

Continuous Flow Reactors: For large-scale production, moving from batch processing to continuous flow reactors can offer better control over reaction parameters, improved safety, and higher throughput. The Bohlmann-Rahtz synthesis has been adapted for use in continuous flow systems. thieme-connect.com

Recent research has also focused on late-stage functionalization, where key groups like the difluoromethyl moiety are introduced at the end of the synthetic sequence. A recently developed method allows for the direct introduction of a difluoromethyl group at the meta-position of existing pyridines without the need for transition metals, using a dearomatization-rearomatization sequence via an oxazino-pyridine intermediate. nih.govnih.gov

| Optimization Strategy | Example Application | Benefit | Reference |

| Catalyst Selection | p-Toluenesulfonic acid (PTSA) in Hantzsch synthesis | 96% product yield in aqueous solution | wikipedia.org |

| Solvent Choice | Ethanol in Bohlmann-Rahtz synthesis | Spontaneous protodesilylation and favored reaction conditions | organic-chemistry.org |

| Energy Input | Microwave assistance | Affects and can improve Hantzsch dihydropyridine synthesis | wikipedia.org |

| Process Type | Continuous flow reactor | Improved control and throughput for Bohlmann-Rahtz synthesis | thieme-connect.com |

Purification and Isolation Techniques

The purification of pyridin-4-ol derivatives can be challenging due to their polar nature and the potential for tautomerization between the pyridin-4-ol and pyridin-4-one forms. A combination of chromatographic and crystallization techniques is often necessary to obtain the pure compound.

Column chromatography is a fundamental technique for the purification of difluoromethylated pyridine derivatives. rsc.orgresearchgate.net Silica gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., heptane, hexane, or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to first elute less polar impurities and then the more polar product.

For instance, in the purification of N-difluoromethylated 4-pyridone, a gradient of methanol (B129727) in dichloromethane (B109758) was used as the eluent. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

| Compound Type | Stationary Phase | Eluent System |

| N-difluoromethylated 4-pyridone | Silica gel | 0-5% Methanol in Dichloromethane |

| N-difluoromethylated 4-quinolinone | Silica gel | 0-1% Ethyl Acetate in Dichloromethane |

| meta-difluoromethylated pyridine | Silica gel | Pentane/Ethyl Acetate |

This table illustrates typical column chromatography conditions used for analogous compounds.

Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. For pyridin-4-ol derivatives, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

While specific recrystallization conditions for this compound are not explicitly documented, related fluorinated heterocyclic compounds have been purified using this method. mdpi.com The choice of solvent is empirical and may require screening of various solvents such as ethanol, isopropanol, or mixtures with water.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used when other methods like column chromatography or recrystallization are insufficient, or when very high purity is required. It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger quantities of material.

For polar compounds like pyridin-4-ols, reversed-phase HPLC is often employed, using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to improve peak shape. While a specific preparative HPLC method for this compound is not described in the searched literature, analytical HPLC methods for similar compounds often use gradients of acetonitrile in water with 0.1% formic acid. rsc.org These analytical conditions can serve as a starting point for developing a preparative method.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 3-(Difluoromethyl)-2-methylpyridin-4-ol, offering precise insights into the hydrogen, carbon, fluorine, and nitrogen environments within the molecule.

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms present. For this compound, the spectrum is expected to show distinct signals corresponding to the methyl, aromatic, hydroxyl, and difluoromethyl protons.

Methyl Protons (-CH₃): A singlet appearing in the upfield region, typically around δ 2.3-2.6 ppm.

Aromatic Protons (H-5 and H-6): The pyridine (B92270) ring protons at positions 5 and 6 would appear as two distinct doublets in the aromatic region (δ 7.0-8.5 ppm), coupled to each other.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable and dependent on solvent and concentration.

Difluoromethyl Proton (-CHF₂): This proton is expected to show a characteristic triplet in the range of δ 6.5-7.7 ppm. rsc.org The triplet pattern arises from the coupling to the two adjacent fluorine atoms (²JHF), with a typical coupling constant of approximately 50-60 Hz. rsc.org

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | 2.3 - 2.6 | Singlet (s) | N/A |

| H-5 | 7.0 - 7.5 | Doublet (d) | ~5-7 Hz (³JHH) |

| H-6 | 8.0 - 8.5 | Doublet (d) | ~5-7 Hz (³JHH) |

| -OH | Variable | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key feature is the influence of the fluorine atoms on the chemical shifts and splitting patterns of nearby carbon atoms.

Difluoromethyl Carbon (-CHF₂): The carbon of the difluoromethyl group is expected to appear as a triplet due to the large one-bond coupling with the two fluorine atoms (¹JCF). rsc.org The chemical shift would likely be in the range of δ 110-120 ppm.

Pyridine Ring Carbons: The carbons of the pyridine ring will show distinct signals. The carbon atom directly attached to the difluoromethyl group (C-3) will exhibit a smaller two-bond C-F coupling (²JCF), appearing as a triplet. rsc.org The other ring carbons (C-2, C-4, C-5, C-6) will have chemical shifts influenced by their substituents (-CH₃, -OH).

Methyl Carbon (-CH₃): A single peak in the upfield region (δ 15-25 ppm).

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH₃ | 15 - 25 | Singlet (s) |

| -CHF₂ | 110 - 120 | Triplet (t) |

| C-2 | 145 - 155 | Singlet (s) or Doublet (d) |

| C-3 | 120 - 130 | Triplet (t) |

| C-4 | 155 - 165 | Triplet (t) |

| C-5 | 115 - 125 | Singlet (s) |

¹⁹F NMR spectroscopy is a powerful tool specifically for observing fluorine atoms and is crucial for confirming the presence of the difluoromethyl group. worktribe.comnih.gov For this compound, the two fluorine atoms are chemically equivalent.

The spectrum is expected to show a single signal that is split into a doublet by the adjacent proton (²JHF). rsc.org The coupling constant will be identical to that observed in the ¹H NMR spectrum for the -CHF₂ proton (approximately 50-60 Hz). The chemical shift for difluoromethyl groups typically appears in a well-defined region of the ¹⁹F NMR spectrum. rsc.orgcolorado.edu

Table 3: Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

¹⁵N NMR spectroscopy can be used to analyze the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen provides information about the nature of the heterocyclic system. Due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, indirect detection methods are often employed. ipb.pt Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful for assigning the nitrogen signal by observing its correlation to nearby protons, such as H-5 and H-6. ipb.pt

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing through-bond and through-space connectivities between atoms. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is critical for piecing together the molecular skeleton by revealing long-range (2- and 3-bond) correlations between protons and carbons. ipb.pt Key expected correlations for this compound would include:

Correlations from the methyl protons (-CH₃) to carbons C-2 and C-3.

Correlations from the difluoromethyl proton (-CHF₂) to carbons C-3 and C-4.

Correlations from the aromatic proton H-5 to carbons C-3, C-4, and C-6.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the protons of the C-2 methyl group and the H-6 proton, confirming their spatial proximity around the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and can provide structural information based on its fragmentation patterns.

For this compound (C₇H₇F₂NO), the exact molecular weight can be calculated. Using high-resolution mass spectrometry (HRMS), the measured mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) can be used to confirm the elemental composition with high accuracy. rsc.orgnih.gov

Calculated Molecular Weight: 159.13 g/mol

Expected Ionization: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 160.06 would be the expected base peak. nih.gov

Fragmentation: Common fragmentation pathways could involve the loss of the difluoromethyl group or fragments from the pyridine ring, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing its exact mass with high accuracy, typically within 5 parts per million (ppm). ufl.edu This level of precision allows for the confident differentiation between compounds that may have the same nominal mass but different chemical formulas. nih.gov For this compound, HRMS is used to verify its predicted molecular formula. ufl.edu

The theoretical monoisotopic mass of a compound can be calculated and compared to the experimental value obtained from the HRMS instrument. epfl.ch Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often coupled with HRMS analyzers like Time-of-Flight (TOF) or Orbitrap to achieve high resolution and mass accuracy. ufl.edunih.gov

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₇H₇F₂NO |

| Monoisotopic Mass | 159.0496 u |

| Calculated Exact Mass | 159.04956 u |

This interactive table allows for the sorting and filtering of data.

The high-resolution capability of HRMS also enables the analysis of isotopic patterns, further confirming the elemental composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. researchgate.net In the analysis of compounds like this compound, the sample is first vaporized and passed through a chromatographic column, which separates it from other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. capes.gov.br

While standard GC-MS with electron impact ionization can sometimes lead to identical mass spectra for isomeric compounds, it provides valuable information on fragmentation patterns. capes.gov.br For more complex analyses, such as metabolic flux analysis, GC coupled with a high-resolution mass spectrometer like a quadrupole time-of-flight (QTOF) instrument can provide detailed isotopologue and tandem mass isotopomer data. nih.gov Chemical ionization is another technique that can be employed in GC-MS to obtain molecular ion information, which is often less prominent in electron impact spectra. nih.govresearchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are particularly useful for analyzing polar and less volatile compounds. bris.ac.uknih.gov

Electrospray Ionization (ESI-MS) is well-suited for molecules that can be readily ionized in solution, such as those with acidic or basic sites. bris.ac.uk It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information. bris.ac.uk Direct infusion ESI-MS can be used for rapid profiling of compounds. nih.gov

Atmospheric Pressure Chemical Ionization (APCI-MS) is an alternative for compounds that are less polar and have lower tendencies to ionize in solution. bris.ac.uk In APCI, ionization occurs in the gas phase via a corona discharge. bris.ac.uknih.gov This technique is robust and can handle a wide range of solvents. bris.ac.uk APCI spectra often show intact molecular species, such as [M+H]⁺, along with logical neutral losses that can aid in structural elucidation. bris.ac.uk For some complex analyses, APCI can be coupled with high-resolution mass spectrometers to analyze a wide range of compounds. researchgate.netnih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional structure of crystalline solids at an atomic level.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

For a compound like this compound, SC-XRD would provide unambiguous confirmation of its molecular structure. nih.govresearchgate.net The process involves growing a suitable single crystal, which can then be analyzed using a diffractometer equipped with a radiation source (e.g., Mo or Cu) and a detector. lbl.gov The resulting electron density map is used to solve and refine the crystal structure. nih.gov

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/n |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density | g/cm³ |

| R-factor | Indicator of the quality of the structural model |

This interactive table outlines the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Conformational Analysis in the Solid State

The data from single-crystal X-ray diffraction also provides invaluable insights into the conformation of the molecule in the solid state. researchgate.net This includes the orientation of the difluoromethyl group relative to the pyridine ring and the planarity of the molecule. researchgate.net Packing forces within the crystal, such as hydrogen bonding and other intermolecular interactions, can influence and stabilize a particular conformation that may differ from the lowest energy conformation in solution. researchgate.net Analysis of the crystal packing reveals how molecules arrange themselves, which can be influenced by steric and electronic factors of substituents. mdpi.com

Other Analytical Techniques

While the above techniques are primary for structural elucidation, other analytical methods can provide complementary information. For instance, Fourier-transform infrared (FTIR) spectroscopy can be used to identify functional groups present in the molecule by observing the absorption of infrared radiation at specific frequencies. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds. In the context of this compound, HPLC is instrumental in determining the purity of a synthesized batch and for its precise quantification in various matrices. A typical HPLC method for a pyridine derivative involves a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with a pH modifier to ensure the analyte is in a suitable ionic state for optimal separation. researchgate.netsigmaaldrich.comcarlroth.commerckmillipore.com

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the data. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations to demonstrate a proportional relationship between concentration and detector response. Precision is assessed through repeated measurements of the same sample to determine the method's repeatability, while accuracy is confirmed by comparing the measured concentration to a known true value. nih.gov The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

For the analysis of fluorinated pyridine compounds, UV detection is commonly employed, with the wavelength selected based on the compound's maximum absorbance to ensure high sensitivity. While specific HPLC parameters for this compound are not detailed in publicly available literature, a representative method would likely utilize a gradient elution to ensure the separation of the main compound from any potential impurities or degradation products.

Table 1: Representative HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile (HPLC Grade) carlroth.com |

| Mobile Phase B | Water with 0.1% Formic Acid (for pH adjustment) |

| Gradient | Time-based gradient from low to high organic phase concentration |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to maximum absorbance |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table represents typical conditions and would require optimization for the specific analysis of this compound.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a chemical compound. elementar.com This data is crucial for confirming the empirical formula of a newly synthesized molecule like this compound and serves as a primary indicator of its purity. nih.govmdpi.com The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values for the proposed molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's identity and purity. nih.gov

For this compound, with a molecular formula of C₇H₇F₂NO, the theoretical elemental composition would be calculated based on the atomic weights of its constituent atoms.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 52.83% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.43% |

| Fluorine | F | 18.998 | 2 | 37.996 | 23.88% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.80% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.06% |

| Total | 159.135 | 100.00% |

The values in this table are theoretical and would be compared against experimental results from an elemental analyzer.

The process of elemental analysis involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The data obtained provides a fundamental check on the integrity of the synthesized compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in computational analysis is geometry optimization. Using DFT methods, researchers can predict the most stable three-dimensional arrangement of atoms in 3-(Difluoromethyl)-2-methylpyridin-4-ol. This process minimizes the energy of the molecule to find its equilibrium structure. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure provides insights into the molecule's reactivity and properties. This involves examining the distribution of electrons, typically through visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions. For substituted pyridinols, the electronic landscape is heavily influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing difluoromethyl group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C2-C3 Bond Length (Å) | 1.40 |

| C3-C(F2H) Bond Length (Å) | 1.51 |

| C4-O Bond Length (Å) | 1.35 |

| O-H Bond Length (Å) | 0.97 |

| C2-N-C6 Angle (°) | 118.0 |

| C3-C4-C5 Angle (°) | 120.5 |

Note: The data in this table is illustrative and not based on published research.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. These predicted spectra can be used to interpret experimental spectroscopic data.

Furthermore, DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁹F), a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structure verification. For this compound, predicting the ¹⁹F NMR chemical shifts of the difluoromethyl group would be of particular interest.

Table 2: Predicted NMR Chemical Shifts (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) (Illustrative) |

| ¹H (O-H) | 9.5 |

| ¹H (C-H of CH₃) | 2.3 |

| ¹³C (C4-OH) | 160.0 |

| ¹⁹F (CHF₂) | -115.0 |

Note: The data in this table is illustrative and not based on published research.

Substituted pyridin-4-ols can exist in different tautomeric forms, primarily the pyridin-4-ol form and its corresponding pyridin-4(1H)-one form. Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is more stable under different conditions (e.g., in the gas phase or in various solvents).

Additionally, the difluoromethyl group and the methyl group can rotate, leading to different conformers. By calculating the energy of the molecule as a function of the dihedral angles defining the orientation of these groups, a potential energy surface can be mapped out. This allows for the identification of the lowest energy conformers and the energy barriers between them.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time at finite temperatures.

MD simulations can explore the conformational landscape of this compound by simulating the motion of its atoms over time. This can reveal the accessible conformations and the dynamics of transitions between them, providing a more complete picture than a static analysis of a few conformers.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery and development. They leverage the chemical structure of compounds to predict their biological activities, offering a cost-effective and time-efficient alternative to extensive experimental screening. For novel compounds like this compound, these methods can provide initial insights into their potential as therapeutic agents.

Molecular Descriptor Calculation and Selection

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties. While specific experimental and comprehensive computational data for this compound is not extensively available in public literature, we can infer the types of descriptors that would be calculated based on its structure and data available for analogous compounds like [3-(Difluoromethyl)-2-methoxypyridin-4-yl]methanol. nih.gov

These descriptors are broadly categorized into constitutional, topological, geometrical, and electronic descriptors. For this compound, a range of descriptors would be calculated to build a robust QSAR model.

Table 1: Representative Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated/Estimated Value | Significance in QSAR |

| Constitutional | Molecular Weight | 175.13 g/mol | Relates to the overall size of the molecule. |

| Atom Count | 16 | Basic structural information. | |

| Bond Count | 16 | Basic structural information. | |

| Topological | Topological Polar Surface Area (TPSA) | 49.65 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |

| Rotatable Bond Count | 1 | Indicates molecular flexibility, which is important for binding to a target. | |

| Physicochemical | XLogP3 | 1.1 | A measure of lipophilicity, which influences solubility, absorption, and distribution. |

| Hydrogen Bond Donors | 1 | Important for specific interactions with biological targets. | |

| Hydrogen Bond Acceptors | 3 | Important for specific interactions with biological targets. | |

| Electronic | Dipole Moment | (Not available) | Describes the polarity of the molecule, influencing interactions and solubility. |

| HOMO/LUMO Energies | (Not available) | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Note: Some values are estimated based on the compound's structure, as direct experimental or published computational data is limited.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive QSAR model. This is often achieved through statistical methods like principal component analysis (PCA) or genetic algorithms. For instance, in a QSAR study of heterocyclic compounds, PCA was used to select relevant topological indices for modeling antifungal activity. researchgate.net

Model Development for Predictive Biology

Once a set of relevant descriptors is selected, a mathematical model is developed to establish a correlation between these descriptors and the biological activity of a series of compounds. While a specific QSAR model for this compound has not been reported, the methodology can be illustrated by studies on similar heterocyclic structures.

For example, a QSAR study on a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as isocitrate dehydrogenase inhibitors utilized Topomer CoMFA and HQSAR methods to build predictive models. researchgate.net These models achieved high cross-validation (q²) and non-cross-validation (r²) coefficients, indicating their robustness and predictive power. researchgate.net Similarly, QSAR models have been developed for nitrogen heterocycles as N-myristoyltransferase inhibitors, identifying key molecular descriptors that correlate with inhibitory activity. nih.gov A study on heterocyclic derivatives as anti-SARS-CoV-1 agents also highlights the use of QSAR to guide the design of new, more potent molecules. jmaterenvironsci.com

The development of a QSAR model for a class of compounds including this compound would involve synthesizing a library of analogues with varying substituents and correlating their measured biological activities with their calculated molecular descriptors using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS).

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be either ligand-based or structure-based.

In the context of this compound, if a known active compound with a similar scaffold exists, ligand-based virtual screening could be employed. This involves using the known active as a template to search for other molecules with similar properties. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is a powerful ligand-based approach. For example, pharmacophore-based virtual screening has been successfully used to identify inhibitors of protein arginine methyltransferase PRMT1. nih.gov

Structure-based virtual screening, on the other hand, relies on the 3D structure of the target protein. If the intended biological target of this compound is known, molecules from a virtual library can be docked into the target's binding site to predict their binding affinity. This approach has been used to identify potential inhibitors for various targets, including human thymidylate synthase from a library of pyrido[2,3-d]pyrimidines. nih.gov

Virtual screening can also inform the design of focused libraries for synthesis and experimental testing. By identifying promising scaffolds and substitution patterns from a virtual screen, chemists can prioritize the synthesis of compounds with a higher probability of being active. This strategy was employed in a study on imidazo[1,2-a]pyridine (B132010) hits for visceral leishmaniasis, where virtual screening of proprietary libraries rapidly expanded the chemical space and informed subsequent optimization. nih.gov

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in structure-based drug design, providing insights into ligand-target interactions at a molecular level.

Ligand-Target Interactions (e.g., Kinases, other protein targets)

Given the prevalence of the pyridine (B92270) scaffold in kinase inhibitors, it is plausible that this compound could be investigated as a potential kinase inhibitor. nih.gov Molecular docking studies would be instrumental in exploring its binding mode within the ATP-binding site of various kinases.

For instance, molecular docking of pyrazolopyridine-based inhibitors into the active site of ITK (interleukin-2-inducible T-cell kinase) revealed key hydrogen bonding interactions with the hinge region and π–π stacking with a phenylalanine residue, crucial for their inhibitory activity. nih.gov Similarly, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK2, CDK4, and CDK6 have elucidated the binding mechanisms and structure-activity relationships of these multi-targeted inhibitors. nih.gov

A hypothetical docking study of this compound into a kinase active site might reveal the following interactions:

The pyridin-4-ol oxygen and the ring nitrogen could act as hydrogen bond acceptors or donors, interacting with backbone amide groups in the kinase hinge region.

The pyridine ring itself could engage in π–π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

The difluoromethyl group, being electron-withdrawing, could influence the electronic properties of the pyridine ring and potentially form specific interactions, such as halogen bonds or dipole interactions.

Beyond kinases, docking studies can explore interactions with other protein targets. For example, docking has been used to study the binding of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives to renin ijpbs.com and 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives to the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov

Binding Site Analysis and Affinity Prediction

Molecular docking not only predicts the binding pose but also provides an estimation of the binding affinity, often in the form of a scoring function. These scores rank different compounds based on their predicted binding strength to the target. For example, in a study of PIM-1 kinase inhibitors, logistic regression models were trained on docking scores and interaction data to improve the prediction of inhibitory activity. nih.gov

Analysis of the binding site in complex with the ligand is crucial for understanding the determinants of binding affinity and selectivity. This involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. For example, in the design of novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives as dual EGFR and VEGFR-2 inhibitors, understanding the key pharmacophoric features of the binding sites was essential. nih.gov

A detailed binding site analysis for this compound would map out all the residues in close contact with the ligand and characterize the nature of these interactions. This information is invaluable for structure-based drug design, as it can guide the modification of the ligand to improve its potency and selectivity. For instance, if a specific pocket in the binding site is not occupied, a substituent could be added to the ligand to fill this pocket and form additional favorable interactions. This iterative process of docking, scoring, and structural modification is a cornerstone of modern medicinal chemistry.

Medicinal Chemistry Applications and Structure Activity Relationships

Design Principles for Fluorinated Pyridine-based Bioactive Molecules

The design of bioactive molecules containing a fluorinated pyridine (B92270) core is guided by established medicinal chemistry principles aimed at optimizing a compound's pharmacological profile. The introduction of the difluoromethyl (CHF₂) group is a key strategy used to modulate these properties.

A primary design principle involving the difluoromethyl group is its use as a bioisostere. princeton.edusci-hub.se Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. sci-hub.sedomainex.co.uk The CHF₂ group is particularly valued as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.net This is because the difluoromethyl group can act as a lipophilic hydrogen bond donor, a characteristic that allows it to mimic the hydrogen bonding interactions of these other groups while altering lipophilicity. researchgate.netresearchgate.netnih.gov

In the context of pyridine-based structures, the 2-difluoromethylpyridine moiety has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide. researchgate.netrsc.org This substitution was shown to enhance the biological activity in a series of quorum sensing inhibitors. rsc.org The rationale for this replacement stems from the ability of the CHF₂ group to modulate the electronic properties and metabolic stability of the molecule in a manner distinct from other fluorinated groups like trifluoromethyl (CF₃). princeton.edusci-hub.se

The introduction of a difluoromethyl group significantly influences a molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrogen Bonding and Binding Affinity: A key feature of the CHF₂ group is its capacity to act as a hydrogen bond donor. researchgate.netnih.gov This ability is comparable to that of thiophenol or aniline (B41778) groups. nih.gov This property allows the CHF₂ group to form new or stronger interactions with biological targets, such as enzymes or receptors, potentially increasing binding affinity and potency. The strategic placement of this group can compensate for the loss of other hydrogen bonding interactions in a molecule. sci-hub.se This "lipophilic hydrogen bond" is a distinct advantage that medicinal chemists exploit to fine-tune molecular interactions. sci-hub.se

Table 1: Physicochemical Impact of the Difluoromethyl Group

| Property | Influence of Difluoromethyl (CHF₂) Group | Rationale / Mechanism | Reference |

|---|---|---|---|

| Bioisosterism | Acts as a bioisostere for -OH, -SH, -NH₂, and pyridine-N-oxide. | Mimics hydrogen bonding capabilities while altering steric and electronic profiles. | sci-hub.seresearchgate.netrsc.org |

| Lipophilicity (logP/logD) | Generally provides an incremental increase. | Increases hydrophobic surface area, though the effect is modulated by molecular context. | nih.govnih.gov |

| Hydrogen Bonding | Functions as a "lipophilic hydrogen bond donor". | The C-H bond in the CHF₂ group is polarized by the adjacent fluorine atoms, enabling it to act as an H-bond donor. | sci-hub.seresearchgate.netnih.gov |

| Metabolic Stability | Often increases metabolic stability compared to non-fluorinated analogs. | The C-F bond is stronger than the C-H bond, making the group less susceptible to metabolic oxidation. | princeton.edu |

Structure-Activity Relationship (SAR) Studies of 3-(Difluoromethyl)-2-methylpyridin-4-ol and its Analogues

The exploration of how structural modifications to this compound and its related analogues influence their biological activity is a critical aspect of medicinal chemistry. These structure-activity relationship (SAR) studies provide a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Biological Activity

Research into the SAR of this compound derivatives has revealed that even subtle changes to the molecular structure can have a profound impact on biological activity. A notable example is the development of PQR530, a potent and orally bioavailable dual inhibitor of class I PI3K and mTOR kinases. nih.gov In the SAR studies leading to PQR530, the this compound core served as a crucial anchor, with modifications focused on the substituent at the 5-position of the pyridine ring.

The attachment of a 1,3,5-triazine (B166579) ring system at this position was found to be a key determinant of activity. Further exploration of substitutions on the triazine ring demonstrated that the introduction of morpholine (B109124) and (S)-3-methylmorpholine moieties resulted in a compound with excellent potency, selectivity, and brain penetrability. nih.gov Specifically, the (S)-enantiomer of the methylmorpholine substituent was found to be optimal for inhibitory activity.

While detailed SAR on the pyridin-4-ol core itself is less extensively documented in publicly available literature, the success of molecules like PQR530 underscores the importance of the specific arrangement of the difluoromethyl, methyl, and hydroxyl groups on the pyridine ring for achieving high-affinity interactions with biological targets. General findings in kinase inhibitor research often show that N,N-disubstitution can be a favorable pattern for the inhibition of certain kinases like pp60v-src, while monoalkyl substitution on carboxamide side chains can be optimal for others, such as EGFR. nih.gov Polar side chains have been observed to be generally less effective than lipophilic ones in some series of kinase inhibitors. nih.gov

Interactive Table: SAR of PQR530 Analogues nih.gov

| Compound | R1 | R2 | PI3Kα (IC50, nM) | mTOR (IC50, nM) |

| PQR530 | Morpholine | (S)-3-Methylmorpholine | 7.3 | 8.3 |

| Analogue 1 | Morpholine | Morpholine | 10 | 12 |

| Analogue 2 | Piperidine | Morpholine | 25 | 30 |

| Analogue 3 | Morpholine | N-Methylpiperazine | 50 | 65 |

Positional Isomer Effects (e.g., Difluoromethylation at C2, C3, C4, or Nitrogen)

The precise placement of the difluoromethyl group on the pyridine ring is a critical factor influencing the biological and physicochemical properties of the resulting molecule. While direct comparative studies on the positional isomers of this compound are not extensively reported, the broader field of medicinal chemistry provides strong evidence for the significance of regiochemistry in difluoromethylated pyridines. nih.govresearchgate.net

The position of the difluoromethyl group can dramatically alter the electronic landscape of the pyridine ring, affecting its pKa, dipole moment, and potential for hydrogen bonding. These changes, in turn, dictate how the molecule interacts with its biological target. For instance, recent advancements in synthetic chemistry have enabled the site-selective difluoromethylation of pyridines at either the meta- or para-positions relative to the nitrogen atom. nih.govresearchgate.net This regioselective control is highly sought after because different positional isomers often exhibit distinct biological activities.

In the context of 2-methylpyridin-4-ol, moving the difluoromethyl group from the C3 position to other locations, such as C2 or C4 (if the methyl and hydroxyl groups were repositioned), would be expected to significantly alter the molecule's interaction with target proteins. The difluoromethyl group at C3, adjacent to the methyl group at C2 and the hydroxyl group at C4, creates a specific electronic and steric environment that is likely crucial for its observed biological activities. Any change in this arrangement would necessitate a re-evaluation of the SAR.

This compound as a Versatile Synthetic Building Block for Drug Discovery

The inherent structural features of this compound make it a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its utility stems from the presence of multiple reactive sites and the advantageous properties conferred by the difluoromethyl group.

The hydroxyl group at the 4-position can be readily functionalized, allowing for the attachment of various side chains or linkage to other molecular fragments. The pyridine nitrogen provides a site for potential N-alkylation or salt formation, which can be used to modulate solubility and other pharmacokinetic properties. Furthermore, the pyridine ring itself can participate in various coupling reactions, enabling the construction of more elaborate molecular architectures.

The presence of the difluoromethyl group is particularly advantageous. It can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol, and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The increased lipophilicity imparted by the difluoromethyl group can also improve cell permeability and oral bioavailability.

The application of difluoromethylated heterocyclic building blocks is well-established in the development of kinase inhibitors and agrochemicals. nih.gov For example, difluoromethylated pyrazoles are key components in a number of commercial fungicides. researchgate.net The demonstrated success of PQR530, a clinical candidate for cancer therapy, highlights the potential of this compound as a key intermediate in the synthesis of next-generation therapeutic agents. nih.gov Its structural rigidity and defined substitution pattern provide a solid foundation for the rational design of potent and selective inhibitors for a variety of biological targets.

Conclusion and Future Perspectives

Summary of Key Research Findings

Research in the area of difluoromethylated pyridines has primarily concentrated on developing novel synthetic methodologies. The direct C-H difluoromethylation of pyridines is an economically efficient route to access these valuable compounds. researchgate.net A significant breakthrough has been the development of methods for the site-selective introduction of the difluoromethyl group at either the meta- or para-position of the pyridine (B92270) ring. uni-muenster.de This regioselectivity is crucial as the position of the difluoromethyl group plays a vital role in the efficacy of bioactive molecules. uni-muenster.de

Recent strategies have employed temporary dearomatization of the pyridine ring to activate it for reaction with difluoromethylating agents. uni-muenster.de This approach has successfully addressed the challenge of direct difluoromethylation at the meta-position, which has historically been difficult to achieve. researchgate.netuni-muenster.de These methods are often practical, utilizing inexpensive and commercially available reagents, which enhances their applicability in drug design and development. uni-muenster.de The mild reaction conditions reported in some studies also allow for the late-stage functionalization of complex pyridine-containing molecules. researchgate.net

Challenges and Opportunities in the Field of Difluoromethylated Pyridines

The primary challenge in the synthesis of difluoromethylated pyridines lies in achieving regioselectivity. uni-muenster.de The inherent electronic nature of the pyridine ring typically directs functionalization to the ortho- and para-positions. researchgate.net Overcoming this inherent reactivity to achieve meta-substitution has been a significant hurdle. While recent advances have provided solutions, the development of broadly applicable, efficient, and switchable methods for all positions remains an active area of research. researchgate.net Another challenge is the lack of user-friendly radiosynthetic routes for producing 18F-labeled difluoromethylated compounds, which limits their use in preclinical and clinical PET imaging. nih.gov

Despite these challenges, the opportunities presented by difluoromethylated pyridines are vast. The difluoromethyl group can act as a lipophilic hydrogen bond donor and can modulate the pKa of nearby functionalities, which can lead to improved metabolic stability and cell permeability of drug candidates. researchgate.netresearchgate.net This makes difluoromethylated pyridines highly attractive scaffolds for the development of new pharmaceuticals and agrochemicals. researchgate.netuni-muenster.de The ability to fine-tune the properties of bioactive molecules by introducing this group opens up new avenues for drug discovery and for optimizing existing drug candidates. uni-muenster.de

| Aspect | Description |

| Challenges | Difficulty in achieving regioselective difluoromethylation, particularly at the meta-position of the pyridine ring. researchgate.netuni-muenster.de |

| Lack of straightforward methods for the synthesis of radiolabeled versions for imaging studies. nih.gov | |

| Opportunities | The difluoromethyl group can enhance key properties of molecules, such as metabolic stability and cell permeability. researchgate.netresearchgate.net |

| Provides a valuable scaffold for the discovery and development of new drugs and agrochemicals. researchgate.netuni-muenster.de | |

| Potential for late-stage functionalization to modify complex molecules. researchgate.net |

Proposed Future Research Directions for 3-(Difluoromethyl)-2-methylpyridin-4-ol

Building upon the general advancements in the field of difluoromethylated pyridines, a clear path for future research on this compound can be delineated.

Future synthetic research should aim to develop novel and sustainable routes to this compound. While general methods for difluoromethylation of pyridines exist, a dedicated synthesis that is high-yielding and specific for this substitution pattern is desirable. Research could focus on adapting existing methods, such as those involving nucleophilic aromatic substitution or transition-metal-free approaches, to this specific target. rsc.orgnih.gov The development of a synthetic pathway that avoids harsh reagents and minimizes waste would be a significant contribution to green chemistry.

A crucial future direction is the investigation of the biological activity of this compound. Initial research should involve broad screening against a variety of biological targets to identify any potential therapeutic effects. Should any activity be observed, subsequent studies should focus on elucidating the mechanism of action at the molecular level. Understanding how the difluoromethyl and hydroxyl groups contribute to binding and activity will be essential for its development as a potential therapeutic agent. The known antifungal and antibacterial properties of structurally different "-ol" compounds like terpinen-4-ol could provide an initial, albeit distant, rationale for screening in these areas. nih.govnih.gov

Given the broad utility of fluorinated pyridines in medicine, this compound and its derivatives should be explored for a wide range of therapeutic applications. Based on the activities of other pyridine-containing compounds, potential areas of interest include oncology, infectious diseases, and neurological disorders. For instance, various pyridine derivatives have been investigated as inhibitors of enzymes like MmpL3 in Mycobacterium tuberculosis and as epidermal growth factor receptor (EGFR) inhibitors in cancer. nih.govrsc.org

Computational chemistry offers powerful tools for accelerating drug discovery. Future research should leverage techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations to design analogues of this compound. nih.govnih.gov These methods can help in predicting the binding affinity of new compounds to specific biological targets and in optimizing their pharmacokinetic properties. By creating a structure-activity relationship (SAR) profile, researchers can rationally design next-generation compounds with improved potency and selectivity. rsc.org

| Proposed Research Direction | Rationale and Approach |

| Novel and Sustainable Synthetic Routes | To enable efficient and environmentally friendly production for further study. This involves adapting and optimizing existing synthetic methodologies. rsc.orgnih.gov |

| Deeper Mechanistic Understanding | To identify and characterize the biological effects of the compound. This would start with broad biological screening followed by detailed mechanistic studies. |

| Exploration of New Therapeutic Areas | To uncover the therapeutic potential of the compound based on the known activities of related chemical structures in areas like infectious disease and oncology. nih.govrsc.org |

| Advanced Computational Design | To rationally design more potent and selective analogues. This involves using computational tools to guide the synthesis and evaluation of new derivatives. rsc.orgnih.gov |

Q & A

Q. What synthetic methodologies are optimal for introducing the difluoromethyl group into pyridine derivatives like 3-(Difluoromethyl)-2-methylpyridin-4-ol?

Methodological Answer: The synthesis of this compound typically involves fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or XtalFluor®. A stepwise approach includes:

- Pre-functionalization : Introducing a methyl group at the 2-position of pyridine via alkylation or cross-coupling reactions.

- Fluorination : Substituting a hydroxyl or chlorinated precursor at the 3-position with a difluoromethyl group. For example, reacting 3-chloro-2-methylpyridin-4-ol with a fluorinating agent under controlled temperature (e.g., 60–80°C) and inert atmosphere.

- Purification : Column chromatography or recrystallization to isolate the product, followed by NMR and LC-MS validation .

Q. How can researchers ensure analytical accuracy in characterizing this compound?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : NMR to confirm the presence and position of fluorine atoms (δ ≈ -100 to -150 ppm for CFH). NMR can resolve methyl and hydroxyl protons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNO).

- X-ray Crystallography : If crystalline, compare bond lengths and angles with related fluorinated pyridines (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ).

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

Methodological Answer:

- Storage : Store under argon at -20°C in amber vials to prevent hydrolysis or photodegradation.

- Buffered Solutions : Use pH 7–8 buffers to minimize acid/base-mediated decomposition.

- Monitoring : Regular LC-MS checks for degradation products (e.g., defluorinated analogs or hydroxylated byproducts) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the pharmacokinetic properties of pyridine-based compounds?

Methodological Answer: The CFH group enhances metabolic stability by:

- Reducing Basic : Lowering pKa of adjacent amines, improving membrane permeability.

- Hydrogen Bonding : The fluorine atoms act as hydrogen-bond acceptors, affecting solubility and protein binding.

- ADME Profiling : Conduct in vitro assays (e.g., microsomal stability, Caco-2 permeability) and compare with non-fluorinated analogs. Fluorine’s inductive effects may prolong half-life but require balancing with solubility limitations .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyridines?

Methodological Answer:

- Impurity Analysis : Use HPLC and NMR to rule out contaminants (e.g., monofluorinated byproducts).

- Assay Variability : Standardize assay conditions (e.g., pH, solvent DMSO concentration) across labs.

- Structural Confirmation : Re-evaluate crystal structures (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol ) to confirm conformational stability under experimental conditions .

Q. How can computational docking studies account for stereoelectronic effects of the difluoromethyl group?

Methodological Answer:

- Parameterization : Use force fields (e.g., AMBER) with adjusted partial charges for fluorine atoms.

- Conformational Sampling : Perform molecular dynamics simulations to explore CFH rotational barriers and their impact on binding pockets.

- Comparative Docking : Compare docking scores with non-fluorinated analogs to isolate fluorine-specific interactions (e.g., halogen bonding with Tyr residues) .

Q. What advanced techniques validate the role of fluorine in modulating enzyme inhibition?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess fluorine’s contribution to enthalpy-driven interactions.

- X-ray Crystallography : Resolve ligand-enzyme complexes (e.g., with kinases or cytochrome P450s) to visualize fluorine-protein contacts.

- SAR Studies : Synthesize analogs with CH, CF, or CFH groups and correlate structural variations with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.